(5-Cyclopropylpyridin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

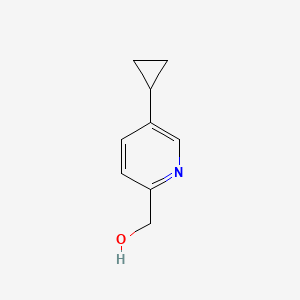

(5-Cyclopropylpyridin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound features a pyridine ring substituted with a cyclopropyl group at the 5-position and a methanol group at the 2-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylpyridin-2-yl)methanol typically involves the cyclopropylation of a pyridine derivative followed by the introduction of a methanol group. One common method includes the reaction of 2-bromopyridine with cyclopropylmagnesium bromide to form 5-cyclopropylpyridine. This intermediate is then subjected to a Grignard reaction with formaldehyde to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Pyridin-2-ylmethanal or pyridin-2-ylmethanoic acid.

Reduction: Various alcohols or amines depending on the reducing agent and conditions.

Substitution: Substituted pyridine derivatives with different functional groups at the 2-position.

Wissenschaftliche Forschungsanwendungen

(5-Cyclopropylpyridin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Cyclopropylpyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features, such as the cyclopropyl and methanol groups, may influence its binding affinity and activity at these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyridinemethanol: Lacks the cyclopropyl group, making it less sterically hindered.

5-Cyclopropyl-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a methanol group.

5-Cyclopropyl-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness

(5-Cyclopropylpyridin-2-yl)methanol is unique due to the presence of both a cyclopropyl group and a methanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications and synthetic pathways .

Biologische Aktivität

(5-Cyclopropylpyridin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Despite its structural uniqueness, which combines a cyclopropyl group with a pyridine ring, the specific biological mechanisms and activities associated with this compound are not extensively documented.

The synthesis of this compound typically involves cyclopropylation of a pyridine derivative followed by the introduction of a methanol group. A common method includes the reaction of 2-bromopyridine with cyclopropylmagnesium bromide to form 5-cyclopropylpyridine, which is then reacted with formaldehyde via a Grignard reaction to yield the final product.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors in biological systems. The structural features, particularly the cyclopropyl and methanol groups, likely influence its binding affinity and activity at these targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related methanolic extracts have shown substantial free radical scavenging abilities, which are often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods .

| Compound | DPPH IC50 (µg/mL) | FRAP (mmol Fe²⁺/g) |

|---|---|---|

| This compound | TBD | TBD |

| Quercetin | 10.24 ± 1.3 | TBD |

| Caffeic Acid | 12.06 ± 2.01 | TBD |

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Some studies have explored the AChE inhibitory effects of compounds derived from similar structures, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The IC50 values for known inhibitors provide a benchmark for evaluating new compounds.

Case Studies and Research Findings

Several studies have evaluated the biological properties of related compounds, providing insights into potential applications:

- Antioxidant Properties : Research on methanolic extracts from various plant species has shown that certain phenolic compounds exhibit strong antioxidant activity comparable to known standards .

- Neuroprotective Effects : Compounds with structural similarities to this compound have been studied for their neuroprotective effects through AChE inhibition, highlighting their potential in developing therapeutic agents for cognitive disorders .

- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, indicating its utility in medicinal chemistry and drug development.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 2-Pyridinemethanol | Lacks cyclopropyl group | Lower steric hindrance |

| 5-Cyclopropyl-2-pyridinecarboxaldehyde | Contains aldehyde group | Potentially different reactivity |

| 5-Cyclopropyl-2-pyridinecarboxylic acid | Contains carboxylic acid group | Varies in biological activity |

Eigenschaften

IUPAC Name |

(5-cyclopropylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-9-4-3-8(5-10-9)7-1-2-7/h3-5,7,11H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVYXMLDDIGZHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.